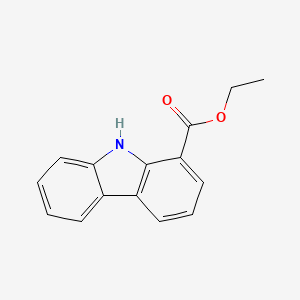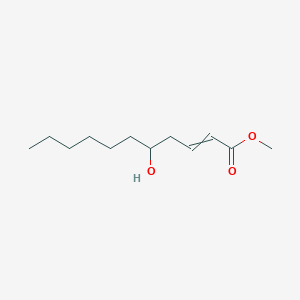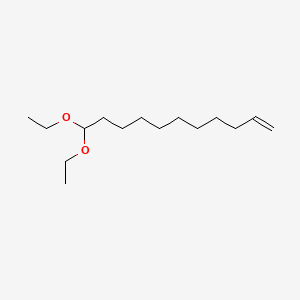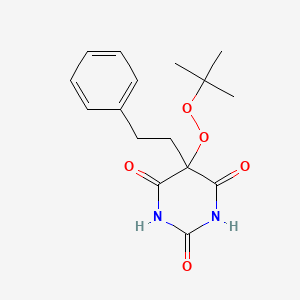
Ethyl 9H-carbazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9H-carbazole-1-carboxylate is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties. This compound is particularly significant due to its applications in various fields such as organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 9H-carbazole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of carbazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9H-carbazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions
Major Products Formed
Oxidation: Carbazole-1-carboxylic acid.
Reduction: 9H-carbazole-1-methanol.
Substitution: Various substituted carbazole derivatives depending on the reagent used
Scientific Research Applications
Ethyl 9H-carbazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of ethyl 9H-carbazole-1-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of cellular pathways. For example, it has been shown to activate the p53 pathway, leading to apoptosis in cancer cells . The compound’s ability to undergo electrophilic substitution also makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with similar applications in organic electronics and pharmaceuticals.
9H-carbazole-3-carboxylic acid: A related compound used in similar research and industrial applications.
Uniqueness
Ethyl 9H-carbazole-1-carboxylate is unique due to its ester functional group, which provides distinct reactivity compared to other carbazole derivatives. This makes it particularly useful as an intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
56995-05-2 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 9H-carbazole-1-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)12-8-5-7-11-10-6-3-4-9-13(10)16-14(11)12/h3-9,16H,2H2,1H3 |
InChI Key |
VYXKUKCSBQVRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)


![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)

![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)

![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)



![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)

